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Compound of Interest

5-Amino-1-benzofuran-2-
Compound Name: o
carboxylic acid

cat. No.: B1323371

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-
Amino-1-benzofuran-2-carboxylic acid (CAS No: 42933-44-8, Molecular Formula: CeH7NOs,
Molecular Weight: 177.16 g/mol ). Due to the limited availability of published, raw spectroscopic
data for this specific compound, this document focuses on predicted spectroscopic features
based on the analysis of its functional groups and data from analogous compounds. This guide
is intended to assist researchers in the identification, characterization, and quality control of 5-
Amino-1-benzofuran-2-carboxylic acid.

Predicted Spectroscopic Data

The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 5-Amino-1-benzofuran-2-carboxylic acid. These
predictions are derived from established principles of spectroscopy and data from similar
molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. *H NMR (Proton NMR)

The expected 'H NMR spectrum in a solvent like DMSO-des would likely exhibit the following
signals:
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

) Carboxylic acid proton
~12.0-13.0 Singlet (broad) 1H

(-COOH)

~75-7.7 Doublet 1H Aromatic proton (H-4)
~7.2-7.4 Singlet 1H Furan proton (H-3)
~6.8-7.0 Doublet of doublets 1H Aromatic proton (H-6)
~6.6 - 6.8 Doublet 1H Aromatic proton (H-7)
~5.0-55 Singlet (broad) 2H Amino protons (-NHz)

1.1.2. 3C NMR (Carbon-13 NMR)

The predicted 13C NMR spectrum in a solvent like DMSO-de would show approximately nine

distinct signals corresponding to the carbon atoms in the molecule:

Chemical Shift (6, ppm)

Assignment

~165 - 170 Carboxylic acid carbon (-COOH)
~150 - 155 Aromatic carbon (C-7a)

~145 - 150 Furan carbon (C-2)

~140 - 145 Aromatic carbon (C-5)
~125-130 Aromatic carbon (C-3a)

~120 - 125 Aromatic carbon (C-6)

~110- 115 Aromatic carbon (C-4)
~105-110 Furan carbon (C-3)

~100 - 105 Aromatic carbon (C-7)

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid

and amino functional groups.[1][2]

Wavenumber (cm~?)

Intensity

Assignment

3400 - 3200 Strong, Broad N-H stretching (amino group)
O-H stretching (carboxylic
3300 - 2500 Very Broad )
acid, hydrogen-bonded)
C=0 stretching (carboxylic
~1700 - 1680 Strong )
acid)
N-H bending (amino grou
~1620 - 1580 Medium 9 ] I p).
and C=C stretching (aromatic)
i C-O stretching (carboxylic
~1300 - 1200 Medium _
acid)
) C-N stretching (aromatic
~1250 - 1150 Medium

amine)

Mass Spectrometry (MS)

Electron impact (El) or electrospray ionization (ESI) mass spectrometry would be suitable for

the analysis of this compound.

m/z (Mass-to-Charge Ratio)

Interpretation

177 Molecular ion [M]* (for El) or [M+H]* (for ESI+)
160 Loss of NHs

159 Loss of H20

132 Loss of -COOH group

104 Further fragmentation

Experimental Protocols
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While specific experimental procedures for the acquisition of spectroscopic data for 5-Amino-1-
benzofuran-2-carboxylic acid are not readily available in the public domain, the following
general protocols are recommended.

NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian
Mercury, operating at a proton frequency of 400 MHz or higher.

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCIs). Tetramethylsilane (TMS) is typically
used as an internal standard for chemical shift referencing (0.00 ppm).[3]

e 1H NMR Acquisition:
o Pulse sequence: Standard single-pulse experiment.

o Acquisition parameters: A spectral width of approximately 16 ppm, a relaxation delay of 1-
2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate
signal-to-noise ratio.

e 13C NMR Acquisition:
o Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition parameters: A spectral width of approximately 220 ppm, a longer relaxation
delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more)
due to the lower natural abundance of 13C.

o Data Processing: The acquired free induction decay (FID) is processed with a Fourier
transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Sample Preparation:
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o Solid State: The sample can be prepared as a potassium bromide (KBr) pellet by grinding
a small amount of the compound with dry KBr and pressing the mixture into a thin,
transparent disk.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal.

o Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm~1). A background spectrum of the empty sample compartment (or the ATR crystal) is
recorded and automatically subtracted from the sample spectrum.

o Data Analysis: The positions of the absorption bands (in cm~?) are determined and
correlated with the characteristic vibrational frequencies of the functional groups present in
the molecule.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap
instrument, coupled with an appropriate ionization source (e.g., El or ESI).

e Sample Preparation:

o EI: The sample is introduced into the ion source, often via a direct insertion probe, where it
is vaporized and bombarded with a high-energy electron beam.

o ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, with or
without a small amount of formic acid or ammonium acetate) and infused into the ESI
source.

o Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-
charge ratio (m/z). The detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the fragmentation pattern, which can provide valuable information about the molecular
structure.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 5-Amino-1-benzofuran-2-carboxylic acid.

Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of
5-Amino-1-benzofuran-2-carboxylic acid. Experimental verification is crucial, and the
provided protocols offer a starting point for obtaining reliable analytical data. Researchers are
encouraged to consult specialized spectroscopic databases and literature for further
comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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